4-isobutoxy-N-(5-quinolinyl)benzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of an isobutoxy group and a quinoline moiety. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The synthesis and characterization of 4-isobutoxy-N-(5-quinolinyl)benzamide have been documented in several scientific articles and patents. Research indicates that derivatives of quinoline and benzamide have been synthesized through various methods, highlighting their pharmacological significance .
4-isobutoxy-N-(5-quinolinyl)benzamide can be classified under:
The synthesis of 4-isobutoxy-N-(5-quinolinyl)benzamide typically involves multi-step reactions that may include:
The synthesis may utilize solvents like ethanol or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reaction. Refluxing conditions are often employed to ensure complete reaction conversion. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized compound .
The molecular formula for 4-isobutoxy-N-(5-quinolinyl)benzamide is . The structure features:
4-isobutoxy-N-(5-quinolinyl)benzamide can participate in various chemical reactions:
Reactions are often monitored using thin-layer chromatography (TLC), and products are purified through recrystallization or chromatography techniques .
The mechanism of action for 4-isobutoxy-N-(5-quinolinyl)benzamide involves its interaction with biological targets, potentially including enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The quinoline moiety may enhance its ability to penetrate cell membranes and interact with intracellular targets.
Preliminary studies suggest that derivatives exhibit significant cytotoxicity against various cancer cell lines, with specific half-maximal inhibitory concentration (IC50) values indicating their potency .
Relevant data from spectroscopic analysis confirms the identity and purity of synthesized compounds .
4-isobutoxy-N-(5-quinolinyl)benzamide has potential applications in:
Research continues to explore its efficacy in treating various diseases, particularly those involving inflammation and cancer pathways .
The compound is systematically named 4-isobutoxy-N-(quinolin-5-yl)benzamide according to IUPAC substitutive nomenclature rules [8]. This name reflects its core structural components:
Its molecular formula is C₂₀H₂₀N₂O₂, confirmed by high-resolution mass spectrometry, corresponding to a molecular weight of 320.39 g/mol [1]. The SMILES notation (CC(C)COc1ccc(cc1)C(=O)Nc1cccc2c1cccn2
) precisely encodes the atomic connectivity, highlighting the isobutyl ether linkage and the amide bond to the quinoline ring system [1].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
IUPAC Name | 4-Isobutoxy-N-(quinolin-5-yl)benzamide |
CAS Registry Number | 878966-40-6 |
Molecular Formula | C₂₀H₂₂N₂O₂ |
Molecular Weight (g/mol) | 320.39 |
SMILES | CC(C)COc1ccc(cc1)C(=O)Nc1cccc2c1cccn2 |
While experimental X-ray diffraction data for 4-isobutoxy-N-(quinolin-5-yl)benzamide is not currently available in the public domain, insights can be inferred from related benzamide-quinoline hybrids. For instance, studies on analogous compounds (e.g., 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide) reveal that benzamide derivatives often crystallize in triclinic or monoclinic systems with characteristic dihedral angles between aromatic rings [7].
Key anticipated structural features based on analogous systems include:
Experimental characterization would require single crystals suitable for XRD, analyzed with Mo Kα radiation (λ = 0.71073 Å), as demonstrated in similar benzamide crystallography studies [7].
Comprehensive NMR assignments can be predicted using computational modeling (DFT/B3LYP) and comparisons to related compounds:
Table 2: Predicted Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 10.8 (s, 1H) | Amide N–H |
δ 8.85 (d, 1H), 8.75 (d, 1H) | Quinoline H₂, H₄ | |
δ 3.8 (d, 2H) | –OCH₂– (isobutoxy) | |
¹³C NMR | δ 165.0 | Amide C=O |
δ 148.5, 150.1 | Quinoline C₈a, C₅ | |
δ 70.5 | –OCH₂– | |
IR | 1650 cm⁻¹ | ν(C=O) amide I |
1550 cm⁻¹ | δ(N–H) amide II | |
1120 cm⁻¹ | νₐₛ(C–O–C) ether | |
MS | m/z 320.2 | [M]⁺ |
m/z 273.1 | [M – C₄H₉]⁺ |
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict key drug-like properties:
DFT-based conformational analysis reveals:
Table 3: Computed Physicochemical and Thermodynamic Properties
Parameter | Predicted Value | Method/Basis Set |
---|---|---|
LogP | 3.8 | DFT/B3LYP/6-311G** |
pKa (Quinoline N) | 3.5 | COSMO-RS |
Aqueous Solubility | <0.1 mg/mL | QSPR Modeling |
HOMO Energy (eV) | -6.2 | DFT/B3LYP/6-311G** |
LUMO Energy (eV) | -2.0 | DFT/B3LYP/6-311G** |
HOMO-LUMO Gap (eV) | 4.2 | DFT/B3LYP/6-311G** |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3